Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, making them versatile frameworks in various sectors of the chemical industry, including medicine and agriculture
Preparation Methods
The synthesis of Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . One common method includes the reaction of tert-butyl hydrazine with methyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. Industrial production methods often utilize resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 to enhance reaction efficiency and simplify workup .
Chemical Reactions Analysis
Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures to optimize yields. Major products formed from these reactions include various substituted pyrazoles and pyrazole oxides .
Scientific Research Applications
Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate: Lacks the amino group, affecting its reactivity and biological activity.
5-amino-4-tert-butyl-1H-pyrazole-3-carboxylate: Lacks the methyl group, influencing its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 5-amino-4-tert-butyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)6-7(9(14)15-5)12-13(4)8(6)11/h11H2,1-5H3 |
InChI Key |
SPPKGUZWGXHOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N(N=C1C(=O)OC)C)N |
Origin of Product |
United States |
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